molecular formula C14H8ClFN2O3 B3217133 7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 117528-65-1

7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B3217133
Key on ui cas rn: 117528-65-1
M. Wt: 306.67 g/mol
InChI Key: PXTYIFUOEXJZEN-UHFFFAOYSA-N
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Patent
US06432948B1

Procedure details

33.8 g (0.1 mol) of ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate are heated under reflux for 3 hours in a mixture of 100 ml of acetic acid, 20 ml of water and 10 ml of concentrated sulphuric acid. After cooling, the mixture is poured onto 100 ml of ice water, and the deposited precipitate is filtered off with suction, washed with water and ethanol and dried in vacuo at 60° C.
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([C:12]#[N:13])=[C:10]2[C:5]([C:6](=[O:22])[C:7]([C:17]([O:19]CC)=[O:18])=[CH:8][N:9]2[CH:14]2[CH2:16][CH2:15]2)=[CH:4][C:3]=1[F:23].O.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:1][C:2]1[C:11]([C:12]#[N:13])=[C:10]2[C:5]([C:6](=[O:22])[C:7]([C:17]([OH:19])=[O:18])=[CH:8][N:9]2[CH:14]2[CH2:16][CH2:15]2)=[CH:4][C:3]=1[F:23]

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1C#N)C1CC1)C(=O)OCC)=O)F
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the deposited precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1C#N)C1CC1)C(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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